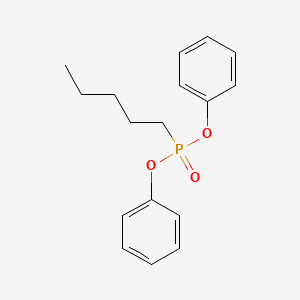

Diphenyl pentylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

21645-07-8 |

|---|---|

Molecular Formula |

C17H21O3P |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

[pentyl(phenoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C17H21O3P/c1-2-3-10-15-21(18,19-16-11-6-4-7-12-16)20-17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |

InChI Key |

GRKDCROEGSBEOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Diphenyl Pentylphosphonate

Hydrolytic Behavior and Degradation Pathways

Phosphonate (B1237965) esters like Diphenyl pentylphosphonate are susceptible to hydrolysis, a process that can be catalyzed by either acids or bases. nih.gov The hydrolysis of these esters typically occurs in a stepwise manner, cleaving one ester group at a time to ultimately yield pentylphosphonic acid. nih.gov

Under acidic conditions, the hydrolysis of a phosphonate ester is initiated by the protonation of the phosphoryl oxygen (P=O). This initial step increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. nih.gov The reaction proceeds through a pentacoordinate transition state.

The generally accepted mechanism for the acid-catalyzed hydrolysis of most phosphonate esters is the AAC2 mechanism, which involves a bimolecular nucleophilic attack on the phosphorus center with cleavage of the P-O bond. nih.gov However, depending on the structure of the ester groups, other mechanisms like AAl1 (unimolecular, C-O bond cleavage) or AAl2 (bimolecular, C-O bond cleavage) can also occur. nih.gov For this compound, with both aryl and alkyl ester groups, the specific pathway can be influenced by factors like acid concentration and temperature.

This compound possesses two distinct types of ester linkages: two phenoxy (P-O-Ph) bonds and a direct carbon-phosphorus bond with the pentyl group (P-Pentyl). It is crucial to clarify that the pentyl group is directly attached to phosphorus and does not form an ester bond in the traditional sense; therefore, hydrolytic cleavage applies to the phenoxy groups.

During hydrolysis, the nucleophilic attack of water on the protonated phosphonate leads to the cleavage of the P-O-Ar (phenoxy) bond. This process occurs consecutively for the two phenoxy groups.

Step 1: this compound + H₂O → Phenyl pentylphosphonic acid + Phenol (B47542)

Step 2: Phenyl pentylphosphonic acid + H₂O → Pentylphosphonic acid + Phenol

Generally, the hydrolysis of aryl esters is observed to be faster than that of their aliphatic counterparts. nih.gov This enhanced reactivity is attributed to the fact that phenoxide is a better leaving group than an alkoxide due to the stabilization of the negative charge through resonance in the aromatic ring. Studies on phosphate (B84403) esters have also shown that the P-O(R) ester bond is weakened more significantly by protonation in aryl phosphates compared to alkyl phosphates, facilitating cleavage. nih.govacs.org Therefore, in the hydrolysis of this compound, the cleavage of the phenoxy groups is the primary degradation pathway. The direct P-C bond to the pentyl group is significantly more stable and resistant to hydrolysis under typical acidic or basic conditions. wikipedia.org

Table 1: General Reactivity Order in Acid-Catalyzed Hydrolysis of Phosphinates Data extrapolated from related phosphinate compounds to infer potential behavior.

| Alkyl/Aryl Group (R in R-P(O)(OPh)₂) | Relative Reactivity | Reference |

| Isopropyl | > Methyl | nih.gov |

| Methyl | > Ethyl ≈ Propyl ≈ Butyl | researchgate.net |

| Aryl Esters | > Alkyl Esters | nih.gov |

This table illustrates general reactivity trends observed in related compounds. The exact rates for this compound would require specific experimental data.

Nucleophilic and Electrophilic Reactions of the Phosphonate Moiety

The phosphorus atom in this compound is electron-deficient due to the electronegative oxygen atoms, making it an electrophilic center. This electrophilicity is the basis for its reactivity towards nucleophiles.

Nucleophilic Reactions: The most common nucleophilic reaction is hydrolysis, as detailed above. However, the phosphorus center can be attacked by a wide range of other nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the phosphorus center (SN2@P). acs.org The mechanism can be either concerted, with simultaneous bond formation and breaking in a single transition state, or stepwise, involving a pentacoordinate intermediate. sapub.org

Examples of nucleophiles that can react with the phosphonate moiety include:

Alcohols (Alcoholysis): Leading to transesterification, where a phenoxy group is replaced by an alkoxy group.

Amines (Aminolysis): Resulting in the formation of phosphonamidates.

Thiols (Thiolysis): Yielding thiophosphonates.

The reactivity can be enhanced by using activating agents like triflic anhydride, which makes the phosphorus center even more electrophilic and facilitates substitution with a broad range of O, S, N, and C nucleophiles.

Electrophilic Reactions: While the phosphorus atom is primarily electrophilic, the phosphoryl (P=O) and ether-like oxygens possess lone pairs of electrons and can act as nucleophiles or Lewis bases. They can be protonated by strong acids, as seen in the initial step of acid-catalyzed hydrolysis. They can also coordinate to Lewis acids, which can activate the phosphonate group towards further reactions. rsc.org However, reactions where an external electrophile attacks the oxygen atoms are less common compared to the nucleophilic attack at the phosphorus center.

Radical-Initiated Transformations

Organophosphorus compounds can undergo transformations initiated by radicals. These reactions often involve the formation of phosphorus-centered radicals. For a compound like this compound, radical reactions could be initiated at several sites:

Hydrogen Abstraction: Radicals (e.g., hydroxyl radicals, •OH) can abstract a hydrogen atom from the pentyl chain, creating a carbon-centered radical. This radical can then undergo further reactions such as oxidation or rearrangement.

Addition to P=O Bond: While less common, radical species could potentially add to the P=O double bond.

Phenyl Group Reactions: The phenyl rings can undergo reactions typical of aromatic compounds under radical conditions, though this is less facile than reactions at the phosphorus center or alkyl chain.

A significant pathway in radical phosphorus chemistry involves the generation of a phosphonyl radical. While often starting from H-phosphonates, similar intermediates could potentially be formed from phosphonate esters under specific conditions, such as photolysis or in the presence of strong initiators. The resulting phosphorus-centered radical can then participate in various reactions, including addition to unsaturated bonds or coupling with other radicals. organic-chemistry.orgprinceton.edu Photocatalyzed methods have been developed that use alkyl radicals to react with phosphonites, proceeding through a phosphoranyl radical intermediate, showcasing a modern approach to forming C-P bonds via radical pathways. chinesechemsoc.org

Thermal Stability and Decomposition Processes

The thermal stability of phosphonates is influenced by the nature of the groups attached to the phosphorus atom. Generally, phosphonates are more thermally stable than corresponding phosphate esters. nih.gov The decomposition of aryl phosphates typically occurs at higher temperatures than that of alkyl phosphates. nih.gov

For this compound, thermal degradation would likely involve the cleavage of the P-O-C and P-C bonds. Pyrolysis of phosphonate esters can lead to the elimination of an alkene and the formation of a phosphonic acid, particularly if there is a hydrogen atom beta to the oxygen on the alkyl chain. However, for aryl esters like the phenoxy groups, this pathway is not available.

Studies on the thermal degradation of related compounds suggest that decomposition pathways for phosphonates can include:

Elimination: Cleavage of the P-O bond to form a phosphorus acid and an alkene (from the pentyl group, if rearrangement occurs) or phenol. This process for phosphonates generally occurs at much higher temperatures than for phosphates. nih.gov

Homolytic Cleavage: At very high temperatures, homolytic cleavage of the P-O, P-C, and C-C bonds can occur, leading to the formation of radical species and a variety of smaller volatile products.

Rearrangement Reactions: Intramolecular rearrangements can occur, followed by fragmentation.

The thermal decomposition of dialkyl alkylphosphonates has been studied as a route to produce alkylphosphonic acids. rsc.org In the case of this compound, high temperatures would likely lead to the cleavage of the phenoxy groups, releasing phenol, and potentially leading to the formation of polyphosphonates or pentylphosphonic acid, which itself can decompose further. nih.govnih.gov Pyrolysis-GC/MS studies on similar flame-retardant phosphonates show that phenyl-containing groups can be released, and some phosphorus species can be volatilized as PO• and PO₂• radicals at high temperatures. rsc.org

Table 2: General Decomposition Onset Temperatures for Phosphorus Esters Data from related compounds used as flame retardants.

| Compound Type | Example Compound | Degradation Onset Temp. (°C) | Key Observation | Reference |

| Diethyl Phosphate Ester | IDEA | 156 °C | Least stable, two-step degradation | nih.gov |

| Diphenyl Phosphate Ester | IDPA | 289 °C | More stable than alkyl phosphate | nih.gov |

| Phenylphosphonate Ester | IDOPYL | 323 °C | More stable than phosphate esters | nih.gov |

| Phosphinate Ester | IDPO | 338 °C | Most stable among the examples | nih.gov |

This table provides a comparative view of the thermal stability of different types of phosphorus esters. It suggests that a phenylphosphonate structure, like that in this compound, is generally more thermally robust than a phosphate ester.

Spectroscopic Characterization of Diphenyl Pentylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of a compound by providing information about the chemical environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of Diphenyl Pentylphosphonate would be expected to show distinct signals corresponding to the protons of the pentyl group and the two phenyl groups. The analysis would involve examining the chemical shifts (δ), integration values (number of protons), and multiplicity (splitting patterns) of these signals to confirm the structure. Protons on the pentyl chain closer to the phosphorus atom would typically appear at a higher chemical shift (downfield) due to the electron-withdrawing effect of the phosphonate (B1237965) group. Coupling between adjacent protons on the pentyl chain and coupling to the phosphorus atom would result in complex splitting patterns.

Phosphorus Nuclear Magnetic Resonance (³¹P NMR) Studies

³¹P NMR is a highly specific technique for phosphorus-containing compounds. researchgate.net A proton-decoupled ³¹P NMR spectrum of this compound would show a single resonance, and its chemical shift would be characteristic of a phosphonate ester. huji.ac.il The precise chemical shift provides significant insight into the electronic environment of the phosphorus atom. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the this compound molecule. The carbons of the pentyl chain and the phenyl rings would have characteristic chemical shifts. Furthermore, the carbon atoms bonded directly to the phosphorus atom or the ester oxygen atoms would exhibit coupling to the phosphorus nucleus (J-coupling), which provides valuable structural information.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to display characteristic absorption bands for the P=O (phosphoryl) group, P-O-C (phosphonate ester) linkages, C-H bonds of the aromatic and aliphatic parts, and C=C bonds of the phenyl rings. The strong absorption from the P=O stretch is a particularly indicative feature for this class of compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show vibrational modes for the various functional groups. Aromatic ring vibrations are often strong in Raman spectra. While specific experimental data is unavailable for this compound, studies on other phosphonic acids show characteristic bands for P=O and P-O stretching modes. nih.gov

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique utilized for the structural elucidation of organophosphorus compounds, including this compound. This method provides detailed information about the molecular weight of the compound and its fragmentation pattern, which in turn allows for the confirmation of its chemical structure. The fragmentation of this compound in a mass spectrometer is influenced by the ionization method employed, with techniques like electron ionization (EI) typically causing extensive fragmentation.

The analysis of the mass spectrum of this compound reveals characteristic fragmentation pathways. The molecular ion peak ([M]⁺) is expected, and its mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. Key fragmentation processes for organophosphorus esters often involve the cleavage of the P-O and C-O bonds, as well as rearrangements.

In the case of this compound, significant fragmentation is anticipated to occur at the ester linkages. The loss of the pentyl group and the phenoxy groups are primary fragmentation routes. For instance, the cleavage of the P-O bond connected to the pentyl group would result in a diphenylphosphonate fragment. Conversely, cleavage of the P-O bonds linked to the phenyl groups can lead to the formation of ions containing the pentylphosphonate core.

Further fragmentation can involve the loss of smaller neutral molecules. For example, rearrangements can lead to the elimination of an alkene (e.g., pentene) from the pentyl group through a McLafferty-type rearrangement, a common fragmentation pathway for esters. The stability of the resulting carbocations and radical cations plays a significant role in determining the relative abundance of the observed fragment ions. The fragmentation of the phenyl groups themselves can also contribute to the complexity of the mass spectrum.

A detailed analysis of these fragmentation patterns allows for the unambiguous identification of the different structural components of this compound. High-resolution mass spectrometry (HRMS) can provide even greater detail by determining the exact mass of the fragments, which aids in confirming their elemental composition.

Below is a table summarizing the expected key fragments in the mass spectrum of this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Structure | Chemical Formula |

|---|---|---|

| 304 | [M]⁺ (Molecular Ion) | C₁₇H₂₁O₃P |

| 233 | [(C₆H₅O)₂P(O)]⁺ | C₁₂H₁₀O₃P |

| 211 | [M - C₆H₅O]⁺ | C₁₁H₁₆O₂P |

| 141 | [C₆H₅P(O)OH]⁺ | C₆H₆O₂P |

| 94 | [C₆H₅OH]⁺ (Phenol) | C₆H₆O |

| 77 | [C₆H₅]⁺ (Phenyl) | C₆H₅ |

| 71 | [C₅H₁₁]⁺ (Pentyl) | C₅H₁₁ |

Computational and Theoretical Investigations of Diphenyl Pentylphosphonate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry to study the electronic structure of many-body systems. wikipedia.org It offers a balance between accuracy and computational cost, making it suitable for investigating complex organic molecules. wikipedia.orgmdpi.com

Predicting the outcome of chemical reactions where multiple products can be formed is a significant challenge. DFT calculations can accurately predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways. nih.gov The pathway with the lowest activation barrier is generally the most favored, leading to the major product. mdpi.com For example, in the reaction of a phosphinite with a halogenated phosphonate (B1237965), DFT calculations have successfully explained the observed regioselectivity by demonstrating that the nucleophilic attack occurs preferentially at the chlorine atom due to the electronic and orbital factors. imist.maresearchgate.net This predictive power is crucial for designing selective synthetic routes and minimizing the formation of unwanted byproducts.

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of molecular properties and reactivity based on the principles of quantum mechanics. These methods can yield highly accurate data on thermodynamic and kinetic parameters. unige.chnih.gov

Quantum chemical calculations are instrumental in performing a thorough thermodynamic analysis of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS). fu-berlin.de A negative ΔG indicates a spontaneous reaction, while a positive value suggests a non-spontaneous process under the given conditions. For instance, in the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compute these thermodynamic parameters, showing that the formation of the products is an exothermic and thermodynamically favorable process. imist.maresearchgate.net

Table 1: Calculated Thermodynamic Parameters for a Representative Phosphonate Reaction

| Thermodynamic Quantity | Value (kcal/mol) |

|---|---|

| Reaction Energy (ΔEr) | -50.27 |

| Enthalpy of Reaction (ΔHr) | -50.53 |

Note: Data is illustrative and based on a similar phosphonate reaction system. imist.maresearchgate.net

The rate of a chemical reaction is determined by its activation energy barrier, which is the energy difference between the reactants and the transition state. Quantum chemical calculations can precisely determine the geometry and energy of the transition state, thus providing the activation energy. researchgate.netresearchgate.net A lower activation energy corresponds to a faster reaction rate. The identification of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis. researchgate.net This information is critical for understanding the kinetics of a reaction and for designing catalysts that can lower the activation barrier and accelerate the reaction.

Table 2: Calculated Activation Energies for Different Reaction Pathways

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Attack at Carbon | 25.83 |

Note: Data is illustrative and based on a similar phosphonate reaction system, indicating the preferred pathway. imist.maresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo methods, are used to study the dynamic behavior of molecules and materials. researchgate.netnyu.edu These methods can provide insights into the structure, conformation, and intermolecular interactions of compounds like diphenyl pentylphosphonate in various environments. stanford.eduuiuc.edu By simulating the movement of atoms over time, it is possible to understand macroscopic properties from a microscopic perspective. researchgate.net For complex systems, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed, where the reactive part of the system is treated with high-level quantum mechanics and the surrounding environment is described by a more computationally efficient molecular mechanics force field. researchgate.net This approach allows for the study of reactions in solution or in biological systems, providing a more realistic representation of the chemical processes.

Advanced Applications of Diphenyl Pentylphosphonate in Materials and Industrial Chemistry

Polymerization and Copolymerization Studies

The incorporation of phosphorus into polymer backbones imparts unique properties, including flame retardancy, biocompatibility, and modified thermal characteristics. Diphenyl phosphonates are valuable precursors in this field due to their favorable reactivity in polycondensation reactions.

Monomer Design and Reactivity in Phosphonate (B1237965) Polymerization

Diphenyl phosphonates, such as diphenyl H-phosphonate, are effective monomers for creating polyphosphonates. Their reactivity stems from the phenyl ester groups, which can undergo transesterification with diols at elevated temperatures (80–200 °C). acs.orgacs.org This polycondensation reaction is advantageous because the elimination of phenol (B47542) as a byproduct is practically irreversible, driving the polymerization forward to achieve high molecular weight polymers. acs.orgacs.org

The design of these monomers avoids significant side reactions, such as C-alkylation, which can occur with dialkyl H-phosphonates, making the diphenyl variant a more reliable choice for synthesizing linear, high-molecular-weight poly(alkylene H-phosphonate)s. acs.orgacs.org Research has demonstrated that removing the phenol byproduct during the reaction can further enhance the formation of polymers with higher number-average molecular weights (M̄n). acs.orgacs.org

Synthesis of Phosphorus-Containing Polymers

The primary method for synthesizing polymers using diphenyl phosphonates is polycondensation with various diols. For instance, reacting diphenyl H-phosphonate with diols like 1,10-decanediol (B1670011) results in the formation of poly(alkylene H-phosphonate)s. acs.org This process can be conducted in bulk or in a solvent, and polymers with M̄n values reaching up to 30,000 have been successfully obtained. acs.orgacs.org

This synthetic route is considered one of the most straightforward methods for preparing this important class of polymers, which can serve as precursors to poly(alkylene phosphate)s—polymers that mimic the backbones of biological macromolecules. acs.org The resulting poly(alkylene H-phosphonate)s are themselves versatile, as the reactive P-H bond can be converted into other functional groups, allowing for the creation of a wide range of derivative polymers. acs.org

| Reactant | Reaction Type | Conditions | Resulting Polymer | Achieved M̄n (Number-Average Molecular Weight) | Key Advantage |

|---|---|---|---|---|---|

| Diphenyl H-phosphonate + Diol (e.g., 1,10-decanediol) | Polycondensation (Transesterification) | 80–200 °C, Bulk or Solvent | Poly(alkylene H-phosphonate) | Up to 30,000 | Eliminates C-alkylation side reactions seen with dialkyl H-phosphonates. acs.orgacs.org |

Photopolymerization Applications of Phosphonate-Based Systems

While diphenyl pentylphosphonate itself is not a primary photoinitiator, related organophosphorus compounds, specifically acylphosphine oxides, are highly effective Type I photoinitiators used in radical polymerization. mdpi.comradtech.org Compounds like 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) are valued for their ability to generate reactive radicals upon UV irradiation. radtech.org

These phosphine (B1218219) oxide-based photoinitiators exhibit broad UV absorption and are particularly effective for curing thick coatings due to a photobleaching effect that allows light to penetrate deeper into the material. radtech.orgradtech.org Their high efficiency makes them a preferred choice in applications requiring rapid, light-induced curing, such as in coatings, inks, and 3D printing. mdpi.com The structural similarity highlights the broader utility of organophosphorus compounds in polymerization, extending from monomer precursors to critical roles as initiators in advanced photopolymerization processes.

Catalysis and Ligand Development

Phosphonate moieties are integral to modern catalysis, serving as robust anchoring groups for immobilizing catalysts and as ligands that modify the electronic and steric properties of metal centers. Their strong coordination with metal ions is key to their function in both homogeneous and heterogeneous systems. scispace.com

Integration of Pentylphosphonate Moieties in Catalyst Systems

The phosphonate group is highly effective for creating hybrid metal-organic materials that function as catalysts. scispace.com By functionalizing a molecule with a phosphonic acid group, it can be covalently anchored to a metal oxide support, such as zirconia, to form a zirconium phosphonate framework. mdpi.commdpi.com These materials are noted for their exceptional thermal and chemical stability. mdpi.commdpi.comresearchgate.net

In such a system, the pentyl group of a pentylphosphonate moiety would protrude from the catalyst surface, influencing its properties. For example, organic groups can modulate the hydrophobic/hydrophilic balance of the catalyst, which can facilitate the diffusion of hydrophobic reactants to the active catalytic sites. mdpi.commdpi.com This approach has been used to immobilize catalytically active species, including organometallic complexes and metal nanoparticles, enhancing their stability, recovery, and reuse. mdpi.com The phosphonate acts as a reliable linker, creating a bridge between the active catalytic center and the solid support. tezu.ernet.intezu.ernet.in

Environmental Fate and Chemical Degradation of Diphenyl Pentylphosphonate

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical compound through non-biological processes, primarily hydrolysis and photolysis. These processes are significant in determining the persistence of organophosphorus compounds in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphorus esters, the ester bonds are susceptible to hydrolysis, which is often a primary degradation pathway in aquatic environments. nih.govnih.gov

The structure of Diphenyl pentylphosphonate features a central phosphorus atom bonded directly to a pentyl group (a stable P-C bond) and to two phenoxy groups via ester linkages (P-O-C bonds). The carbon-phosphorus (C-P) bond characteristic of phosphonates is exceptionally stable and highly resistant to cleavage by hydrolysis under typical environmental conditions. tzgroupusa.com Therefore, the hydrolytic degradation of this compound is expected to occur at the phenyl ester linkages.

The rate of hydrolysis for phosphonate (B1237965) esters is significantly influenced by pH and temperature. nih.govosti.gov Generally, the reaction can be catalyzed by both acids and bases. For many organophosphate esters, degradation is slow in neutral and acidic waters but accelerates under alkaline (high pH) conditions. osti.gov The process results in the cleavage of the P-O-C bond, yielding diphenyl phosphonic acid and pentanol (B124592) as primary products. Due to the general stability of the phosphonate class, these compounds can be resilient against hydrolysis, especially under neutral pH conditions. tzgroupusa.com

Table 1: Illustrative Hydrolysis Half-Lives of Structurally Related Organophosphate Esters (Note: This data is for compounds structurally similar to this compound and is intended for illustrative purposes due to the lack of specific data for the target compound.)

| Compound | CAS Number | pH | Temperature (°C) | Hydrolysis Half-life (t½) |

|---|---|---|---|---|

| Triphenyl phosphate (B84403) (TPHP) | 115-86-6 | 7 | 25 | Stable |

| Tris(2-chloroisopropyl) phosphate (TCIPP) | 13674-84-5 | 7 | 25 | Stable |

| Tris(2-chloroethyl) phosphate (TCEP) | 115-96-8 | 8 | 30 | 37 days |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant abiotic degradation route for pollutants in surface waters and the atmosphere. phosphonates.orgnih.gov Photolysis can occur through two primary mechanisms:

Direct Photolysis: This occurs when a chemical directly absorbs photons of a specific wavelength, leading to an excited state and subsequent bond cleavage. The rate of direct photolysis depends on the compound's light absorption spectrum and quantum yield (the efficiency of the absorbed light in causing a chemical reaction).

Indirect Photolysis: This process is mediated by other light-absorbing substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions). These substances absorb solar energy and produce highly reactive transient species, such as hydroxyl radicals (•OH), which then attack and degrade the target compound. mdpi.com For many organophosphorus compounds, indirect photolysis is a more significant degradation pathway than direct photolysis. mdpi.commurdoch.edu.au

In the case of this compound, the presence of two phenyl rings suggests it may absorb UV light, making it potentially susceptible to direct photolysis. However, indirect photolysis via reaction with hydroxyl radicals is expected to be a key degradation mechanism in sunlit surface waters. mdpi.com The photodegradation of iron (III)-phosphonate complexes is also known to be a rapid process. nih.gov

Table 2: Examples of Photodegradation Rates for Related Organophosphate Esters (Note: This table provides examples for related compounds to illustrate potential degradation behavior, as specific data for this compound is not available.)

| Compound | Environmental Matrix | Conditions | Observed Half-life (t½) |

|---|---|---|---|

| Triphenyl phosphate (TPHP) | River Water | Simulated Sunlight | ~10 days |

| Tris(2-chloroethyl) phosphate (TCEP) | Pure Water | UV Irradiation (185 + 254 nm) | Rapid degradation |

| Tris(chloropropyl) phosphate (TCPP) | Aqueous Solution (UV/H₂O₂) | Advanced Oxidation | 96% degradation in 15h |

Chemical Persistence and Transport in Environmental Compartments

The persistence of a chemical is its ability to resist degradation, measured by its half-life in a specific environmental medium (air, water, soil, or sediment). researchgate.net Chemicals that degrade slowly are considered persistent and have a greater potential for long-range transport and accumulation. ifremer.frmdpi.com The transport of a chemical refers to its movement within and between these environmental compartments. researchgate.netacs.org

Phosphonates are generally characterized by low volatility and a tendency to adsorb strongly to soil and sediment, which can limit their mobility in the environment. nih.govwikipedia.org However, their persistence can vary. While some phosphonates are known to degrade slowly, their strong interaction with surfaces results in significant removal from the water column in technical and natural systems. phosphonates.orgnih.gov

The environmental transport of organophosphorus compounds is largely governed by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Log Kₒw).

Transport in Water: Compounds with higher water solubility are more likely to be transported via riverine discharge and ocean currents. researchgate.net Some OPEs are considered persistent and mobile organic compounds (PMOCs) due to their persistence and high solubility, leading to efficient transport via surface water. acs.org

Atmospheric Transport: Although many OPEs have low vapor pressure, they can be transported over long distances through the atmosphere, adsorbed to particulate matter. ifremer.frmdpi.com Atmospheric deposition (both wet and dry) is a significant pathway for the distribution of these compounds into aquatic and terrestrial ecosystems, including remote regions like the Arctic. ifremer.frresearchgate.net

Partitioning to Soil and Sediment: Compounds with a high Log Kₒw value are hydrophobic and tend to partition from water into organic matter in soil and sediments. nih.gov The strong adsorption of phosphonates to surfaces is a key factor in their environmental distribution. nih.gov

Given its structure, this compound is expected to be hydrophobic with a relatively high Log Kₒw, suggesting it would preferentially adsorb to soil, sludge, and sediments.

Table 3: Physicochemical Properties Influencing Environmental Transport for Analogous Compounds (Note: Values are for illustrative purposes to indicate the likely properties governing the transport of this compound.)

| Compound | Log Kₒw (Octanol-Water Partition Coefficient) | Water Solubility (mg/L) | Vapor Pressure (Pa at 25°C) | Implication for Transport |

|---|---|---|---|---|

| Triphenyl phosphate (TPHP) | 4.61 | 1.9 | 6.4 x 10⁻⁴ | Adsorbs to sediment; capable of long-range atmospheric transport. |

| Cresyl diphenyl phosphate | 5.1 | 0.37 | 1.0 x 10⁻⁴ | Strongly adsorbs to soil/sediment; low mobility in water. service.gov.uk |

| Tris(2-chloroisopropyl) phosphate (TCIPP) | 2.59 | 1600 | 1.9 x 10⁻³ | More mobile in water; subject to atmospheric transport. |

Predictive Modeling of Environmental Behavior

In the absence of specific experimental data, predictive models are essential tools for estimating the environmental fate and behavior of chemical compounds. nih.gov These models use a substance's physicochemical properties to simulate its partitioning, degradation, and persistence in a multimedia environment. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the properties and behavior of a chemical based on its molecular structure. For instance, the ECOSAR (Ecological Structure Activity Relationships) model can be used to estimate the toxicity of organophosphorus compounds to aquatic organisms. mdpi.com Degradation rates, such as atmospheric photooxidation, can also be estimated using structure-based software. service.gov.uk

Q & A

Q. What are the established synthetic routes for diphenyl pentylphosphonate, and what key reaction parameters influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting pentylphosphonic dichloride with phenol derivatives under controlled anhydrous conditions. Key parameters include:

- Temperature : Maintain 0-5°C during initial mixing to minimize side reactions .

- Catalysts : Use triethylamine to neutralize HCl byproducts and drive the reaction forward .

- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures solubility and reactivity . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity using P NMR (>95% purity threshold) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- H/C NMR : Identify aryl and alkyl proton environments (δ 7.2–7.5 ppm for phenyl groups; δ 0.8–1.6 ppm for pentyl chain) .

- P NMR : A singlet near δ 20–25 ppm confirms phosphonate group integrity .

- Mass Spectrometry (ESI-MS) : Look for [M+H] peaks at m/z 290.3 (calculated for CHOP) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under acetonitrile/water gradients .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling aerosols (TLV: 292.45 mg/m³ per analogous phosphonate data) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the diphenyl phosphonate group influence its reactivity in organocatalytic systems?

The diphenyl phosphonate group stabilizes negative charges via resonance, enhancing electrophilic reactivity. For example, in Michael addition reactions:

- Kinetic Studies : Monitor reaction rates using P NMR to correlate electron-withdrawing effects with catalytic turnover .

- Computational Modeling : Density Functional Theory (DFT) reveals lowered LUMO energy (-2.8 eV) at the phosphorus center, favoring nucleophilic attacks .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Process Analytical Technology (PAT) : Implement inline FTIR to track intermediate formation in real time .

- Quality Control : Use P NMR to detect hydrolyzed impurities (δ <15 ppm indicates phosphate byproducts) .

- Solvent Drying : Pre-treat THF with molecular sieves to maintain water content <50 ppm .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict this compound’s behavior in novel reaction environments?

- Parameterization : Optimize force fields using crystallographic data (e.g., P=O bond length: 1.48 Å) .

- Reactivity Predictions : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to forecast nucleophilic substitution pathways .

- Validation : Cross-check predicted activation energies (±2 kcal/mol) with experimental Arrhenius plots .

Physicochemical Properties of this compound

Key Challenges and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.